5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 68744-64-9
VCID: VC20756161
InChI: InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10)
SMILES: C1(=NC(=S)NN1)C(F)(F)F
Molecular Formula: C3H2F3N3S
Molecular Weight: 169.13 g/mol

5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 68744-64-9

Cat. No.: VC20756161

Molecular Formula: C3H2F3N3S

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol - 68744-64-9

CAS No. 68744-64-9
Molecular Formula C3H2F3N3S
Molecular Weight 169.13 g/mol
IUPAC Name 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Standard InChI InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10)
Standard InChI Key GNXURBGECTYCRJ-UHFFFAOYSA-N
Isomeric SMILES C1(=NC(=NN1)S)C(F)(F)F
SMILES C1(=NC(=S)NN1)C(F)(F)F
Canonical SMILES C1(=NC(=S)NN1)C(F)(F)F

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound recognized for its unique structural and functional properties. It belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a trifluoromethyl group (-CF3) and a thiol group (-SH) contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agriculture.

Molecular Formula and Weight

  • Molecular Formula: C3H2F3N3S

  • Molecular Weight: 151.16 g/mol

Structural Representation

The structural formula can be represented as follows:

text
N | \ F-C C | \ N S-H | / C

Identifiers

Identifier TypeIdentifier Value
CAS Number68744-64-9
InChIInChI=1S/C3H2F3N3S/c4-1(5)2-3(6)7/h1H,(H,S)
SMILESFC(F)(F)N=NNC(=S)N
EINECS272-137-6

Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of Triazole Ring: The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of Trifluoromethyl Group: This can be achieved through various methods such as nucleophilic substitution or electrophilic fluorination.

  • Thiol Formation: The thiol group can be introduced via the reaction of an appropriate thiolating agent with the triazole precursor.

Anti-inflammatory Effects

Studies have shown that derivatives of triazoles can possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Cytotoxicity and Safety Profiles

Preliminary toxicological studies suggest low toxicity levels for this compound in vitro, with LD50 values indicating a favorable safety margin for potential therapeutic applications.

Applications and Future Directions

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.

  • Agricultural Chemistry: As a fungicide or herbicide due to its biological activity against plant pathogens.

Future research may focus on optimizing its synthesis for better yields and exploring its mechanisms of action further to enhance its efficacy in therapeutic applications.

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